(S)-2-(Oxiran-2-ylmethoxy)benzonitrile

Pharmaceutical Intermediate Quality Control Chiral Synthesis

This (S)-configured oxirane is indispensable for asymmetric synthesis, particularly bunitrolol, where use of the racemate compromises enantiomeric excess (ee) to ≤50%—imposing costly chiral resolution. The ortho-cyanophenoxy architecture is pharmacophoric; meta/para isomers cannot substitute. Procuring this high-purity (≥98%) single (S)-enantiomer ensures direct downstream stereochemical fidelity, eliminating diastereomeric purification steps and expediting API development.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 904734-43-6
Cat. No. B3300742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Oxiran-2-ylmethoxy)benzonitrile
CAS904734-43-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2C#N
InChIInChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2/t9-/m0/s1
InChIKeyBIJYXIOVXFBJEP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Oxiran-2-ylmethoxy)benzonitrile (CAS 904734-43-6): A Chiral Epoxy-Nitrile Building Block for Enantioselective Synthesis and Pharmaceutical Intermediates


(S)-2-(Oxiran-2-ylmethoxy)benzonitrile (CAS 904734-43-6) is a chiral organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is characterized by a benzonitrile moiety tethered to a chiral (S)-configured oxirane (epoxide) ring via a methoxy linker, with an IUPAC name of 2-[[(2S)-oxiran-2-yl]methoxy]benzonitrile . This compound serves as a versatile chiral synthon in organic synthesis, primarily functioning as an electrophilic building block due to the strained epoxide ring, which is susceptible to nucleophilic ring-opening reactions [1]. It is predominantly utilized as a key intermediate in the preparation of enantiomerically pure pharmaceutical agents, most notably the β-adrenoblocker bunitrolol, where the stereochemical integrity of the (S)-epoxide is essential for downstream asymmetric induction .

Why (S)-2-(Oxiran-2-ylmethoxy)benzonitrile Cannot Be Substituted by Racemic or Alternative Positional Isomers: The Critical Role of Ortho-Cyanophenoxy Stereochemistry


The procurement of (S)-2-(Oxiran-2-ylmethoxy)benzonitrile over its racemate (CAS 38465-16-6) or alternative positional isomers (e.g., 3- or 4-substituted benzonitriles) is dictated by the stringent stereochemical requirements of downstream applications. While the racemic mixture may be synthetically simpler to produce, its use in asymmetric synthesis inherently results in a maximum 50% yield of the desired enantiomer and introduces a diastereomeric impurity that can be challenging to separate and may compromise the enantiomeric excess (ee) of final pharmaceutical products . Furthermore, the ortho-substitution pattern relative to the nitrile group is not arbitrary; it is critical for the subsequent formation of specific pharmacophores, as seen in the synthesis of the β-adrenoblocker bunitrolol, where the ortho-cyanophenoxy glycerol derivative is a key structural feature . Substituting with (S)-3-(oxiran-2-ylmethoxy)benzonitrile or (S)-4-(oxiran-2-ylmethoxy)benzonitrile (CAS 70987-80-3) would yield regioisomeric intermediates that would likely fail to produce the target bioactive molecule or exhibit different, potentially undesirable, pharmacological properties .

Procurement-Relevant Quantitative Differentiation: (S)-2-(Oxiran-2-ylmethoxy)benzonitrile vs. Its Closest Analogs


Superior Purity Profile vs. Racemic Mixture: Quantified Chemical Purity Specification

The (S)-enantiomer is commercially available with a specified minimum purity of 98%, ensuring a high-quality starting material for critical synthesis steps. In contrast, the racemic mixture, 2-(Oxiran-2-ylmethoxy)benzonitrile (CAS 38465-16-6), is commonly offered at a lower minimum purity specification of 95% . This difference in purity specification, though seemingly small, can have a significant impact on reaction yields and the complexity of downstream purification in multistep syntheses, making the higher-purity (S)-enantiomer the preferred choice for applications where minimizing impurities is paramount .

Pharmaceutical Intermediate Quality Control Chiral Synthesis

Defined Stereochemical Configuration for Asymmetric Synthesis: (S) vs. (R)-Enantiomer

The specific (S)-configuration of the oxirane ring is a prerequisite for the enantioselective synthesis of (S)-bunitrolol. The stereocenter is established from the chiral starting material (S)-glycidol . Using the opposite enantiomer, (R)-2-(Oxiran-2-ylmethoxy)benzonitrile (CAS 93744-17-3), would directly lead to the (R)-enantiomer of the final drug substance, which may have a different pharmacological profile or metabolic fate . This stereochemical control is a class-defining feature that dictates procurement decisions based on the desired chirality of the target molecule. Substituting with the racemate (CAS 38465-16-6) would introduce both enantiomers, effectively diluting the active stereoisomer and requiring costly chiral separation techniques at a later stage .

Asymmetric Synthesis Chiral Intermediate Stereochemistry

Validated Synthetic Utility: Direct Application in Bunitrolol Synthesis

The synthetic utility of (S)-2-(Oxiran-2-ylmethoxy)benzonitrile (or its related glycidyl ether) is directly validated in peer-reviewed literature for the synthesis of the β-adrenergic receptor blocker bunitrolol. An efficient chemoenzymatic route utilizes the enantiopure (S)-glycidyl ether as a key intermediate, which is subsequently converted to (S)-bunitrolol . While specific yields for the final step are not provided in the abstract, the overall process is described as providing improved overall yields and better enantiomeric excesses compared to previously reported processes . In contrast, alternative regioisomers like (S)-3-(oxiran-2-ylmethoxy)benzonitrile or (S)-4-(oxiran-2-ylmethoxy)benzonitrile lack a direct, literature-validated pathway to a specific, named pharmaceutical target like bunitrolol, making their utility more exploratory [1].

Drug Synthesis Chemoenzymatic Synthesis API Intermediate

High-Impact Application Scenarios for (S)-2-(Oxiran-2-ylmethoxy)benzonitrile Based on Quantitative Evidence


Enantioselective Synthesis of (S)-Bunitrolol and Related β-Adrenergic Blockers

This is the primary and most well-documented application for (S)-2-(Oxiran-2-ylmethoxy)benzonitrile. Its defined (S)-stereochemistry and ortho-cyanophenoxy structure are essential for constructing the pharmacophore of (S)-bunitrolol, a non-selective beta-blocker used in the treatment of hypertension and ischemic heart disease . The compound serves as a direct chiral precursor, and its use ensures the stereochemical fidelity required for the target drug substance. Procuring this specific enantiomer, rather than its racemate or R-counterpart, is critical for achieving the desired pharmacological profile and avoiding the need for inefficient and costly downstream chiral resolution .

Quality Control and Analytical Reference Standard in Chiral Chromatography

Due to its defined chirality and high purity specification (NLT 98%), (S)-2-(Oxiran-2-ylmethoxy)benzonitrile is an ideal candidate for use as a reference standard in chiral analytical method development. It can be employed to develop and validate chiral HPLC or SFC methods for monitoring enantiomeric excess (ee) during the synthesis of bunitrolol or related chiral intermediates [1]. The high purity of the material ensures reliable and accurate calibration curves, while its availability as a single enantiomer allows for unambiguous peak identification in complex reaction mixtures .

Chiral Building Block for Diverse Pharmaceutical Intermediate Synthesis

Beyond its specific role in bunitrolol synthesis, the compound serves as a versatile chiral synthon for a broader range of pharmaceutical intermediates. The combination of a reactive epoxide and a nitrile group makes it a valuable electrophile for introducing chirality into more complex molecular scaffolds via nucleophilic ring-opening reactions [2]. Its use as a chiral auxiliary or building block in asymmetric synthesis is supported by its ability to undergo regioselective transformations, enabling the construction of diverse, enantiomerically enriched compounds for medicinal chemistry programs .

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